4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
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Overview
Description
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, which is formed by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine . The resulting pyrazole ester is then hydrolyzed with sodium hydroxide to yield the pyrazole acid .
The piperazine ring is synthesized separately and then coupled with the pyrazole acid using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring structure but lacks the piperazine and pyridine rings.
Isopyrazam: A fungicide with a similar pyrazole structure but different substituents.
Sedaxane: Another fungicide with a pyrazole ring, used in crop protection.
Uniqueness
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is unique due to its combination of three distinct ring structures, which confer specific chemical and biological properties. This structural complexity allows for a wide range of applications and interactions with various molecular targets .
Properties
IUPAC Name |
4-[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O3/c1-21-8-11(14(20-21)15(17)18)16(25)22-5-6-23(13(24)9-22)10-3-4-19-12(7-10)26-2/h3-4,7-8,15H,5-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSPVMBHRGMZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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